4-ベンゾチアゾール酢酸

説明

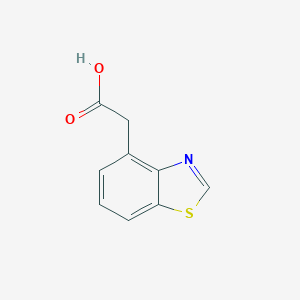

4-Benzothiazoleacetic acid is a chemical compound with the molecular formula C9H7NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

科学的研究の応用

Medicinal Chemistry

1.1 Antidiabetic Activity

Research has indicated that benzothiazole derivatives, including 4-benzothiazoleacetic acid, exhibit significant antidiabetic properties. A study synthesized various benzothiazole derivatives and evaluated their effects on glucose uptake in diabetic models. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels, making them promising candidates for diabetes treatment .

1.2 Anticancer Potential

Benzothiazole derivatives have shown efficacy against multiple cancer types. For example, compounds derived from 4-benzothiazoleacetic acid were tested for their ability to inhibit cancer cell proliferation in vitro. Notably, one study reported that certain derivatives demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells .

1.3 Neuroprotective Effects

The neuroprotective capabilities of 4-benzothiazoleacetic acid have been explored in the context of neurodegenerative diseases. A series of studies focused on its ability to inhibit monoamine oxidase B (MAO-B) and cholinesterase enzymes, which are implicated in conditions like Alzheimer's disease. The results indicated that specific derivatives could improve cognitive function in animal models .

Agricultural Applications

2.1 Plant Growth Regulation

Benzothiazole compounds have been utilized as plant growth regulators. Research has demonstrated that 4-benzothiazoleacetic acid can enhance seed germination and stimulate root development in various crops. This property is attributed to its role in modulating plant hormone levels, particularly auxins and gibberellins .

2.2 Antifungal Activity

The antifungal properties of benzothiazole derivatives have also been investigated. Studies have shown that 4-benzothiazoleacetic acid exhibits effective antifungal activity against several plant pathogens, offering a potential eco-friendly alternative to synthetic fungicides .

Material Science

3.1 Synthesis of Conductive Polymers

In material science, 4-benzothiazoleacetic acid has been employed in the synthesis of conductive polymers and nanocomposites. These materials are utilized in electronic devices due to their excellent electrical conductivity and thermal stability. Research has focused on optimizing polymerization conditions to enhance the performance of these materials for applications in organic electronics .

Case Studies

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazoleacetic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound such as an aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of 4-Benzothiazoleacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .

化学反応の分析

Types of Reactions: 4-Benzothiazoleacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated benzothiazole derivatives.

作用機序

The mechanism of action of 4-Benzothiazoleacetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the biological context .

類似化合物との比較

4-Benzothiazoleacetic acid can be compared with other benzothiazole derivatives, such as:

- 2-Benzothiazoleacetic acid

- 6-Benzothiazoleacetic acid

- Benzothiazole-2-carboxylic acid

Uniqueness: 4-Benzothiazoleacetic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. For example, the position of the acetic acid group can influence the compound’s reactivity and its interaction with biological targets .

生物活性

4-Benzothiazoleacetic acid (BTA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BTA, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The discussion includes relevant case studies, research findings, and a summary of its pharmacological potential.

Chemical Structure and Synthesis

4-Benzothiazoleacetic acid belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The synthesis of BTA typically involves the condensation of 2-aminobenzenethiol with chloroacetic acid, leading to the formation of the desired compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including BTA. Research indicates that compounds related to BTA can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

- Mechanism of Action : BTA has been shown to interfere with key signaling pathways involved in cancer progression, such as the AKT and ERK pathways. For instance, a derivative of benzothiazole demonstrated significant inhibition of these pathways in A431 and A549 cancer cell lines, suggesting a potential role for BTA in cancer therapy .

- Case Study : In vitro studies have reported that BTA derivatives exhibit cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. For example, one study found that a benzothiazole compound significantly reduced cell viability in H1299 cells at concentrations as low as 1 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| BTA Derivative | A431 | 2.5 |

| BTA Derivative | A549 | 3.0 |

| BTA Derivative | H1299 | 1.8 |

Anti-inflammatory Activity

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. Studies suggest that these compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Research Findings : In experimental models, BTA has been shown to decrease inflammation markers significantly. One study reported that treatment with a benzothiazole derivative led to a reduction in inflammatory responses in carrageenan-induced paw edema models .

Antimicrobial Activity

The antimicrobial properties of 4-benzothiazoleacetic acid have been explored against various pathogens.

- Efficacy Against Pathogens : Research indicates that BTA exhibits activity against both gram-positive and gram-negative bacteria. One study found that derivatives of BTA showed significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Neuroprotective Effects

Emerging research suggests that benzothiazole derivatives may possess neuroprotective effects.

特性

IUPAC Name |

2-(1,3-benzothiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQGYEOIXUKLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632703 | |

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208117-17-3 | |

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。